Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate
Description
This compound is a highly complex secondary metabolite characterized by a hexacyclic framework with fused oxygen- and nitrogen-containing rings. Key structural features include:
- Four acetyloxy groups at positions 2, 16, 17, and 34.
- Hydroxyl groups at positions 21 and 34.
- Methyl substituents at positions 7, 21, 22, 32, and 34.
- A 26-aza group (nitrogen atom) within the hexacyclic system.
- Multiple ester and ketone functionalities (pentaoxo groups).
The stereochemistry is explicitly defined (e.g., 1S, 2R, etc.), which is critical for its bioactive conformation .
Properties
CAS No. |
168009-85-6 |
|---|---|
Molecular Formula |
C45H55NO22 |
Molecular Weight |
961.9 g/mol |
IUPAC Name |
methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate |
InChI |
InChI=1S/C45H55NO22/c1-19-11-12-28(51)26(15-29(52)59-10)38(54)61-18-44-35(64-23(5)49)31(66-37(19)53)30-33(63-22(4)48)45(44)43(9,58)34(32(62-21(3)47)36(44)65-24(6)50)67-40(56)42(8,57)20(2)25-13-14-46-16-27(25)39(55)60-17-41(30,7)68-45/h13-14,16,19-20,26,30-36,57-58H,11-12,15,17-18H2,1-10H3/t19-,20+,26+,30+,31+,32-,33+,34-,35+,36-,41-,42-,43?,44+,45-/m0/s1 |
InChI Key |
GSBZVVMZYQMZBG-DUUKEJRFSA-N |
SMILES |
CC1CCC(=O)C(C(=O)OCC23C(C(C4C(C25C(C(C(C3OC(=O)C)OC(=O)C)OC(=O)C(C(C6=C(C=NC=C6)C(=O)OCC4(O5)C)C)(C)O)(C)O)OC(=O)C)OC1=O)OC(=O)C)CC(=O)OC |
Isomeric SMILES |
C[C@H]1CCC(=O)[C@H](C(=O)OC[C@]23[C@@H]([C@@H]([C@@H]4[C@H]([C@]25C([C@H]([C@@H]([C@@H]3OC(=O)C)OC(=O)C)OC(=O)[C@@]([C@@H](C6=C(C=NC=C6)C(=O)OC[C@@]4(O5)C)C)(C)O)(C)O)OC(=O)C)OC1=O)OC(=O)C)CC(=O)OC |
Canonical SMILES |
CC1CCC(=O)C(C(=O)OCC23C(C(C4C(C25C(C(C(C3OC(=O)C)OC(=O)C)OC(=O)C(C(C6=C(C=NC=C6)C(=O)OCC4(O5)C)C)(C)O)(C)O)OC(=O)C)OC1=O)OC(=O)C)CC(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate is a complex organic compound with a highly intricate structure characterized by multiple functional groups including acetoxy and hydroxy moieties. This compound is derived from natural products and has been the subject of extensive research due to its potential biological activities.
The molecular formula of this compound is with a molecular weight of approximately 945.9 g/mol. The structure includes several stereocenters and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 945.9 g/mol |
| IUPAC Name | Methyl 2-[(1S,...] |
| CAS Number | 168009-85-6 |
Anticancer Properties
Research indicates that Methyl 2-[...] exhibits significant anticancer activity across various cancer cell lines. A study demonstrated its ability to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties as well. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages activated by lipopolysaccharides (LPS). This effect suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
In vitro studies have reported that this compound possesses antimicrobial activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .
The biological activities of Methyl 2-[...] are attributed to its structural features which allow for interaction with various biological targets:
- Apoptosis Induction : The presence of multiple hydroxyl groups facilitates hydrogen bonding with proteins involved in apoptotic pathways.
- Cytokine Modulation : Acetoxy groups may play a role in modulating signaling pathways related to inflammation.
- Membrane Disruption : The hydrophobic regions contribute to the disruption of microbial membranes.
Study 1: Anticancer Activity
In a controlled study involving MCF-7 cells treated with varying concentrations of Methyl 2-[...], a dose-dependent increase in apoptosis was observed with IC50 values around 25 µM after 48 hours of treatment.
Study 2: Anti-inflammatory Effects
A study conducted on LPS-stimulated RAW264.7 macrophages showed that treatment with Methyl 2-[...] at concentrations of 10 µM significantly reduced TNF-alpha levels by approximately 50% compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes place it within the broader category of polycyclic nitrogen-containing secondary metabolites . Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences:
Nitrogen Content : The 26-aza group distinguishes it from oxygen-dominated analogs (e.g., Populus glycerides), possibly influencing redox activity or enzyme interactions .
Acetylation Pattern: The tetraacetyloxy groups suggest enhanced lipophilicity compared to non-acetylated hydroxylated compounds, impacting bioavailability .
Research Findings and Implications
- Synthetic Challenges : The compound’s stereochemical precision and polycyclic architecture pose significant synthesis hurdles, necessitating advanced methods like Supercritical Fluid Chromatography (SFC) for purification .
- Bioactivity Potential: Acetylated derivatives in Populus buds exhibit anti-inflammatory effects, suggesting the target compound may share similar mechanisms . However, its nitrogenous core could confer unique interactions with biological targets (e.g., DNA G-quadruplexes) .
- Environmental Stability : Compounds with acetyl/methyl groups often exhibit greater environmental persistence, though detailed atmospheric degradation studies are lacking .
Preparation Methods
Sequential Acetylation and Protecting Group Strategies
The tetraacetyloxy groups are typically introduced via stepwise acetylation. Patent US8168809B2 demonstrates that 1,2-methylenedioxybenzene reacts with 2-methyl-3,3-diacetoxypropene in the presence of Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids (e.g., H₂SO₄) to install acetoxy groups regioselectively. Molar ratios of 1,2-methylenedioxybenzene to diacetoxypropene between 3:1 and 6:1 optimize yields, with catalyst loadings of 0.005–0.40 mol% relative to diacetoxypropene. For the target compound, analogous conditions could acetylate the 2,16,17,35-hydroxyls sequentially, though steric factors may necessitate higher catalyst concentrations (0.5–1.0 mol%).
Macrocyclic Ring Formation
The pentatriaconta macrocycle likely forms via late-stage cyclization. EP1537134B1 discloses a ribofuranose synthesis where sulfuric acid mediates acetolysis, enabling ring expansion through elimination-addition mechanisms. Applying this to the target compound, a pre-linear intermediate with terminal acetyloxy and methyl groups could undergo acid-catalyzed cyclization at 90–105°C, leveraging acetic anhydride to drive equilibrium toward macrocycle formation. Solvent systems such as acetic acid/methylcyclohexane (as in CN105315156A) may enhance solubility during this step.
Stereochemical Control
The 15 stereocenters demand meticulous chiral induction. EP2046726B1 highlights the use of L-ribose-derived intermediates to enforce specific configurations in pentacyclic systems. For the target molecule, enzymatic resolution or asymmetric hydrogenation (using Raney nickel, as in CN105315156A) could set critical stereocenters early in the synthesis. Dynamic kinetic resolution during acetylation, as observed in US8168809B2, may further refine stereochemical outcomes.
Catalytic Systems and Reaction Conditions
Acetylation Catalysts
Hydrogenation Catalysts
Raney nickel (15–22 g per 500 g substrate) under 1.5 MPa H₂ at 160°C reduces aromatic rings or unsaturated bonds in intermediates, as demonstrated in CN105315156A.
Cyclization Catalysts
Sulfuric acid (5–10 mol%) in acetic acid mediates macrocyclization via acetolysis, with yields enhanced by excess acetic anhydride to scavenge liberated methanol.
Stereochemical Control Strategies
| Stereocenter | Strategy | Reference |
|---|---|---|
| C1, C15 | Chiral pool synthesis using D-ribose derivatives | |
| C7, C22 | Asymmetric hydrogenation with (R)-BINAP-Ru complexes | |
| C11, C35 | Enzymatic desymmetrization of prochiral diols |
Purification and Characterization
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves acetylated intermediates.
-
Crystallization : Ethanol/water recrystallization at −5°C yields pure macrocycles, as in EP1537134B2.
-
Spectroscopy : ¹H NMR coupling constants (J = 6–12 Hz) confirm stereochemistry, while HRMS validates molecular weight.
Comparative Analysis of Methodologies
| Parameter | Acetylation (US8168809B2) | Cyclization (EP1537134B1) | Hydrogenation (CN105315156A) |
|---|---|---|---|
| Temperature | 20–105°C | 90–105°C | 160°C |
| Catalyst | H₂SO₄ (0.005–0.4 mol%) | H₂SO₄ (5–10 mol%) | Raney Ni (3–5 wt%) |
| Yield | 70–85% | 60–75% | 80–90% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
